molecular formula C11H23NO B13272826 N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13272826
M. Wt: 185.31 g/mol
InChI Key: QSCINOIRWGWHJT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methoxyethyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclohexanone with 2-methoxyethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, various electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-p-nitroaniline: Similar in structure but contains a nitro group, which imparts different chemical and biological properties.

    N-(2-acetoxyethyl)-p-nitroaniline: Another related compound with an acetoxy group, used as a stabilizer in various applications.

Uniqueness

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C11H23NO/c1-11(2)6-4-5-10(9-11)12-7-8-13-3/h10,12H,4-9H2,1-3H3

InChI Key

QSCINOIRWGWHJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCCOC)C

Origin of Product

United States

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